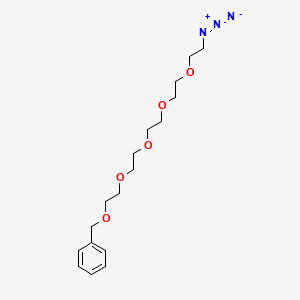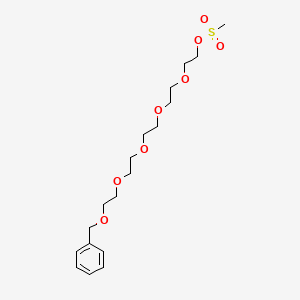
Bifidenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bifidenone is a potent Tubulin Polymerization Inhibitor.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Bifidenone has demonstrated notable antiproliferative activity against various human cancer cell lines, positioning it as a significant candidate in cancer research. The structure-activity relationship of bifidenone derivatives has been extensively studied, revealing certain analogues, such as compounds 45b and 46b, to show promising efficacy in murine xenograft experiments. Particularly, compound 46b exhibited more potent in vitro antiproliferative activity against taxane-resistant cell lines compared to paclitaxel (Huang et al., 2018).
Synthetic Route Development
The synthesis of bifidenone, particularly its first total synthesis, has been a significant achievement. This development provided a foundational pathway for the creation of bifidenone in a lab setting, starting from commercially available substances. This synthesis involved innovative methods like palladium-catalyzed aerobic dehydrogenation and late-stage palladium-catalyzed decarboxylation-allylation, contributing to the understanding of bifidenone's molecular structure (Huang et al., 2017).
Propiedades
Número CAS |
2078008-57-6 |
|---|---|
Nombre del producto |
Bifidenone |
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.434 |
Nombre IUPAC |
(6S,7aR)-6-allyl-7a-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-7,7a-dihydrobenzo[d][1,3]dioxol-5(6H)-one |
InChI |
InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |
Clave InChI |
BHTLRQBVGVBCSE-WDUKFBBWSA-N |
SMILES |
O=C1C=C2OCO[C@@]2([C@@H](C)CC3=CC=C(OC)C(OC)=C3)C[C@@H]1CC=C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(+)-Bifidenone; Bifidenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)



![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)
